1,2-Bis(dimethylamino)tetramethyldisilane

Description

BenchChem offers high-quality 1,2-Bis(dimethylamino)tetramethyldisilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(dimethylamino)tetramethyldisilane including the price, delivery time, and more detailed information at info@benchchem.com.

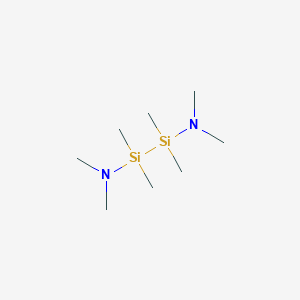

Structure

3D Structure

Properties

IUPAC Name |

N-[[dimethylamino(dimethyl)silyl]-dimethylsilyl]-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H24N2Si2/c1-9(2)11(5,6)12(7,8)10(3)4/h1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHGQODRSIIXGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](C)(C)[Si](C)(C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24N2Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,2-Bis(dimethylamino)tetramethyldisilane CAS 26798-99-2 properties

The following technical guide is structured as a "Master Technical File" designed for high-level R&D and process engineering review. It prioritizes mechanistic insight and actionable data over generic descriptions.

CAS: 26798-99-2 | Formula:

Executive Summary

1,2-Bis(dimethylamino)tetramethyldisilane (BDMADS) is a bifunctional organosilicon precursor characterized by a reactive Si–Si backbone flanked by labile dimethylamino ligands. Unlike standard silanes, the presence of the disilane (

-

Advanced Materials (ALD/CVD): As a precursor for low-temperature silicon nitride (

) and silicon oxide ( -

Pharmaceutical Chemistry: As a specialized silylating agent and mild reducing source, utilized to introduce lipophilic organosilicon motifs or protect sensitive functional groups under non-acidic conditions.

Physicochemical Specifications

Data aggregated from high-purity supplier certificates and thermodynamic databases.

| Property | Specification | Engineering Relevance |

| Molecular Weight | 204.46 g/mol | Precursor mass flow calculations.[1] |

| Appearance | Colorless to pale yellow liquid | Visual purity check; yellowing indicates oxidation/amine degradation. |

| Boiling Point | 90–93 °C @ 20 mmHg | Ideal volatility for liquid injection or bubbler delivery systems. |

| Density | 0.83 g/mL @ 25 °C | Critical for liquid mass flow controller (LMFC) calibration. |

| Refractive Index | Quick in-lab purity verification. | |

| Flash Point | 25 °C (Estimate) | Class 3 Flammable Liquid handling protocols required. |

| Solubility | Soluble in hydrocarbons, ethers | Compatible with standard anhydrous organic reaction media. |

| Hydrolytic Stability | Highly Unstable | Reacts violently with moisture to release dimethylamine. |

Synthesis & Manufacturing Workflow

Protocol Integrity: The synthesis relies on nucleophilic substitution. The choice of solvent and temperature control is critical to prevent Si–Si bond cleavage (disproportionation) which occurs at elevated temperatures in the presence of strong Lewis bases.

Reaction Scheme

Step-by-Step Methodology

-

Inert Atmosphere Setup: Purge a jacketed glass reactor with dry Nitrogen (

) or Argon. Moisture content must be <1 ppm to prevent siloxane formation. -

Reagent Preparation: Charge the vessel with 1,2-dichlorotetramethyldisilane dissolved in anhydrous hexane or pentane (1:5 v/v). Cool to 0 °C.

-

Amine Addition: Slowly bubble anhydrous dimethylamine (DMA) gas into the solution.

-

Why? Gas-phase addition prevents localized heating spikes that could cleave the Si–Si bond.

-

Stoichiometry: Use a 4.4 molar equivalent (10% excess) to ensure complete substitution and scavenge HCl as the dimethylammonium chloride salt.

-

-

Filtration: The ammonium salt precipitates immediately. Filter under inert gas (Schlenk line or glovebox).

-

Purification: Fractional distillation under reduced pressure (vacuum).

-

Target: Collect fraction boiling at 90–93 °C / 20 mmHg.

-

Yield: Typically >85% with optimized cooling.

-

Applications in Drug Development & Organic Synthesis

While often categorized as a materials precursor, BDMADS holds specific utility for medicinal chemists working with silicon-bioisosteres and protecting groups.

A. Silyl-Protection (The "Stabase" Analog)

BDMADS is chemically related to the "Stabase" reagent (1,2-bis(dimethylamino)dimethylsilylethane). However, the Si–Si backbone in BDMADS offers a unique "disilanyl" protecting group strategy.

-

Function: Protects primary amines (

) as cyclic disilazanes. -

Advantage: The disilane ring is robust against basic conditions but can be cleaved specifically via oxidation or fluoride treatment, offering orthogonal deprotection compared to standard carbamates (Boc/Fmoc).

B. Reductive Silylation

The Si–Si bond is a "masked" silyl anion. In the presence of palladium catalysts, BDMADS can undergo insertion reactions across alkynes or dienes.

-

Application: Synthesis of complex vinyl-silanes which serve as intermediates for cross-coupling reactions (Hiyama coupling).

-

Mechanism: Oxidative addition of Pd(0) into the Si–Si bond, followed by insertion into the organic substrate.

Applications in Thin Film Deposition (ALD/CVD)

Core Competency: BDMADS is a "Low-Thermal Budget" precursor.

Standard precursors like Dichlorosilane (DCS) require

Mechanistic Advantage

-

Weak Si–Si Bond: The bond energy of Si–Si (approx. 226 kJ/mol) is significantly lower than Si–H or Si–C. This allows the molecule to "unzip" on the heated substrate surface, creating reactive silyl radicals without high heat.

-

Amino Ligands: The dimethylamino groups (

) act as built-in proton scavengers during nitridation (reaction with

ALD Cycle Protocol (Silicon Nitride)

-

Pulse A (Precursor): Dose BDMADS vapor. The molecule chemisorbs onto surface hydroxyl/amine groups via transamination, releasing dimethylamine.

-

Purge: Inert gas (

) removes byproduct and excess precursor. -

Pulse B (Reactant): Dose Ammonia (

) plasma or gas. This nitrides the silicon, removing the remaining organic ligands and bridging the Si atoms with Nitrogen. -

Purge: Remove byproducts. Repeat.

Handling, Safety, and Storage

Critical Hazard: Hydrolysis.[1] BDMADS reacts instantly with ambient moisture to release Dimethylamine , a flammable and corrosive gas.

| Hazard Class | Protocol |

| Flammability | Flash point ~25°C. Ground all transfer lines. Use spark-proof tools. |

| Reactivity | Violent reaction with water, alcohols, and acids. Store under positive Nitrogen pressure. |

| Storage | Stainless steel (SS316) ampoules or electropolished bubblers. Shelf life: 12 months if seal is intact. |

| PPE | Flame-resistant lab coat, chemical splash goggles, face shield, and butyl rubber gloves. |

References

-

LookChem. (2024). 1,2-Bis(dimethylamino)tetramethyldisilane - Product & Synthesis Data.[1][2] Retrieved from

-

Gelest, Inc. (2024). Silicon-Based Blocking Agents and ALD Precursors.[3][4][5] Retrieved from

-

Organic Chemistry Portal. (2024). Silanes as Reducing Agents in Organic Synthesis.[1][6] Retrieved from

-

ResearchGate. (2012). Synthesis of Poly[oxy(tetramethyldisilylene)] via Aminodisilanes. Retrieved from

-

ChemicalBook. (2024). 1,2-Bis(dimethylamino)tetramethyldisilane MSDS and Properties.[1][7] Retrieved from

Sources

- 1. chembk.com [chembk.com]

- 2. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 3. ALD Materials - Gelest [technical.gelest.com]

- 4. BIS(DIMETHYLAMINO)DIMETHYLSILANE - Gelest, Inc. [gelest.com]

- 5. 1,2-BIS[(DIMETHYLAMINO)DIMETHYLSILYL]ETHANE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. TMDSO, Tetramethyldisiloxane [organic-chemistry.org]

- 7. lookchem.com [lookchem.com]

1,2-Bis(dimethylamino)tetramethyldisilane: A Comprehensive Technical Guide to Properties, Synthesis, and Advanced Deposition Applications

Executive Summary

The relentless scaling of semiconductor architectures and the advent of flexible organic electronics have driven the demand for highly reactive, low-temperature thin-film precursors. 1,2-Bis(dimethylamino)tetramethyldisilane (CAS: 26798-99-2) has emerged as a critical organosilicon compound in this domain[1]. Characterized by its unique disilane backbone and reactive aminosilane ligands, it serves as an elite precursor for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD)[2]. This whitepaper dissects the physicochemical properties, structural causality, synthesis methodologies, and field-proven ALD protocols associated with this molecule.

Physicochemical Profile & Molecular Architecture

To engineer reliable deposition processes, one must first understand the thermodynamic and kinetic parameters dictated by the precursor's molecular structure. 1,2-Bis(dimethylamino)tetramethyldisilane is a colorless to yellow liquid characterized by a distinct ammonia-like odor[1].

Quantitative Data Summary

The following table consolidates the critical physicochemical properties required for calculating vapor delivery rates and reaction stoichiometry[1]:

| Property | Value | Unit / Condition |

| Chemical Formula | C₈H₂₄N₂Si₂ | - |

| Molecular Weight | 204.46 | g/mol |

| Density | 0.830 | g/cm³ (at 20°C) |

| Boiling Point | 90 – 93 | °C (at 20 mmHg) |

| Refractive Index | 1.4553 | nD²⁰ |

| Specific Gravity | 0.830 | - |

Structural Causality: Why This Specific Precursor?

The efficacy of 1,2-bis(dimethylamino)tetramethyldisilane in materials science is not coincidental; it is a direct result of two engineered structural features:

-

The Disilane (Si–Si) Backbone: The relatively weak Si–Si bond lowers the activation energy required for film deposition compared to traditional monosilanes. This enables ultra-low-temperature deposition (often < 100°C), which is mandatory for applications like OLED encapsulation where organic layers degrade under high thermal budgets[3].

-

Dimethylamino Ligands (–N(CH₃)₂): Unlike chlorosilanes that generate highly corrosive hydrogen chloride (HCl) gas upon reaction, aminosilanes react with surface hydroxyls to release dimethylamine—a volatile, non-corrosive byproduct. Furthermore, the steric bulk of the dimethylamino groups prevents unwanted gas-phase oligomerization, ensuring the self-limiting surface reactions that define true ALD.

Synthesis & Purification Methodology

The industrial and laboratory-scale preparation of 1,2-bis(dimethylamino)tetramethyldisilane relies on the nucleophilic substitution of chlorodisilanes[1].

Figure 1: Synthesis pathway of 1,2-Bis(dimethylamino)tetramethyldisilane.

Protocol 1: Amination of 1,2-Dichlorotetramethyldisilane

Note: This protocol is a self-validating system designed to maximize yield while preventing premature hydrolysis.

-

Preparation & Inertion: In a rigorously dried, Schlenk-line equipped flask under an inert Argon atmosphere, dissolve 1,2-dichlorotetramethyldisilane in anhydrous hexane.

-

Causality: Hexane is non-polar and inert. It prevents the hydrolysis of the moisture-sensitive chlorosilane while acting as an anti-solvent to precipitate the amine hydrochloride byproduct.

-

-

Reagent Addition: Cool the reaction vessel to 0°C using an ice bath. Slowly bubble an excess of anhydrous dimethylamine gas into the solution[1].

-

Causality: The amination reaction is highly exothermic. Cooling controls the reaction kinetics, preventing the thermal cleavage of the sensitive Si–Si bond.

-

-

Nucleophilic Substitution: Allow the mixture to warm to room temperature and stir for 4–6 hours. The dimethylamine attacks the electrophilic silicon centers, displacing chloride ions.

-

Filtration (Validation Step 1): Filter the resulting white precipitate (dimethylamine hydrochloride) under strict inert conditions.

-

Validation: Weigh the recovered salt. The theoretical yield of the salt can be calculated to estimate the crude conversion rate of the reaction.

-

-

Purification (Validation Step 2): Subject the filtrate to fractional distillation under reduced pressure. Collect the fraction boiling at 90–93°C at 20 mmHg[1].

-

Validation: Analyze the collected fraction via ¹H NMR. The presence of sharp singlets for N-CH₃ and Si-CH₃, and the absolute absence of broad -OH or -NH peaks, validates the purity of the precursor.

-

Advanced Deposition Applications (ALD/CVD)

The primary industrial application of this molecule is as a silicon source for the deposition of silicon nitride (SiNx), silicon oxide (SiOx), and silicon carbonitride (SiCN) films via ALD and CVD[2]. It is particularly favored for forming encapsulation films over fragile substrates[3].

Figure 2: ALD reaction cycle for 1,2-Bis(dimethylamino)tetramethyldisilane.

Protocol 2: Low-Temperature ALD of Silicon Nitride (SiNx) for OLED Encapsulation

-

Substrate Preparation: Load the substrate (e.g., an OLED device pre-coated with an Al₂O₃ buffer layer) into the ALD reactor[3]. Stabilize the reactor temperature between 80°C and 100°C[3].

-

Causality: OLED organic active layers rapidly degrade at temperatures above 100°C. The high vapor pressure and reactivity of this specific precursor make this ultra-low thermal budget possible[3].

-

-

Precursor Pulse (Half-Cycle A): Introduce 1,2-bis(dimethylamino)tetramethyldisilane vapor into the chamber for 1.0–2.0 seconds.

-

Causality: The dimethylamino ligands undergo rapid ligand-exchange with surface –NH₂ or –OH groups. The steric bulk of the precursor ensures growth stops at exactly one monolayer, preventing continuous CVD-like growth.

-

-

Inert Purge: Flow high-purity Argon (Ar) for 5.0 seconds.

-

Causality: Removes unreacted precursor and the dimethylamine byproduct, preventing non-ideal gas-phase reactions that cause particle generation and film contamination.

-

-

Co-reactant Pulse (Half-Cycle B): Ignite an NH₃/N₂ plasma and expose the surface for 3.0 seconds.

-

Causality: The plasma generates reactive nitrogen radicals that strip the remaining methyl/amino ligands from the chemisorbed silicon, densifying the film into a cross-linked SiNx network and regenerating surface –NH₂ sites for the next cycle.

-

-

Inert Purge: Flow Argon for 5.0 seconds to remove plasma byproducts (e.g., methane, hydrogen).

-

Process Validation: Monitor the Growth Per Cycle (GPC) via in-situ spectroscopic ellipsometry.

-

Validation: A constant GPC (e.g., ~0.8 Å/cycle) that remains independent of extended precursor pulse times validates that the system is operating in a true, self-limiting ALD regime.

-

Safety, Handling, and Storage

Because of its specific chemical linkages, 1,2-bis(dimethylamino)tetramethyldisilane requires stringent handling protocols:

-

Flammability & Reactivity: The compound is highly flammable[1]. It reacts rapidly with moisture, water, and protic solvents to form siloxanes and release dimethylamine gas[1].

-

Storage Protocol: It must be stored in sealed chemical safety cabinets under an inert atmosphere (Argon or Nitrogen)[1]. Contact with strong oxidants and strong acids must be strictly avoided to prevent fire or explosion[1].

-

PPE: Operators must use chemical safety goggles, impermeable gloves, and handle the material exclusively within a certified fume hood or glovebox[1].

References

-

ChemBK. "1,2-Bis(Dimethylamino)Tetramethyldisilane - Physico-chemical Properties and Introduction." ChemBK Database. Available at: [Link]

- Google Patents. "KR20180127250A - Precursor for forming encapsulation film, method for manufacturing encapsulation film using the same, and encapsulation film formed thereby." Google Patents Database.

Sources

1,2-Bis(dimethylamino)tetramethyldisilane refractive index and boiling point

An In-Depth Technical Guide to 1,2-Bis(dimethylamino)tetramethyldisilane for Advanced Research and Development

Introduction

1,2-Bis(dimethylamino)tetramethyldisilane (CAS No: 26798-99-2) is an organosilicon compound of significant interest to the scientific community, particularly in the fields of organic synthesis and materials science.[1][2] As a member of the aminosilane family, this liquid reagent is characterized by a disilane backbone with dimethylamino substituents on each silicon atom. This unique structure imparts valuable reactivity, making it a versatile tool for researchers and development professionals.[1] This guide provides a comprehensive overview of its core physicochemical properties, synthesis, applications, and handling protocols, designed to empower scientists in leveraging its full potential.

Part 1: Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe application in experimental design. 1,2-Bis(dimethylamino)tetramethyldisilane is a colorless to yellow liquid with a distinct ammonia-like odor.[1] It is insoluble in water but exhibits good solubility in a majority of organic solvents.[1] A critical characteristic is its sensitivity to moisture; it reacts readily with water and other protic solvents, which necessitates handling under inert atmospheric conditions.[1][3]

The key quantitative physicochemical data for 1,2-Bis(dimethylamino)tetramethyldisilane are summarized below. The boiling point, reported at reduced pressure, indicates that the compound can be effectively purified via vacuum distillation. Its refractive index is a useful parameter for rapid identity and purity checks in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 26798-99-2 | [1][4][5] |

| Molecular Formula | C8H24N2Si2 | [1] |

| Molecular Weight | 204.46 g/mol | [1] |

| Boiling Point | 90-93°C / 20 mmHg | [1][6] |

| Refractive Index (n20/D) | 1.4553 | [1][6] |

| Density | 0.83 g/mL | [1][6] |

| Appearance | Colorless to yellow liquid | [1] |

| Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [1] |

Part 2: Synthesis and Mechanism

The synthesis of aminosilanes like 1,2-Bis(dimethylamino)tetramethyldisilane is typically achieved through the reaction of a corresponding chlorosilane with an amine.[1] Specifically, this compound is prepared by reacting chlorosilanes with dimethylamine.[1] This nucleophilic substitution reaction is a standard and efficient method for forming silicon-nitrogen bonds.[7]

The general reaction proceeds as follows: a chlorosilane precursor is treated with at least two equivalents of dimethylamine. The first equivalent acts as the nucleophile, displacing the chloride ion, while the second equivalent serves as a base to neutralize the hydrogen chloride (HCl) byproduct, forming dimethylammonium chloride.

Caption: General synthesis of 1,2-Bis(dimethylamino)tetramethyldisilane.

General Experimental Protocol

-

Inert Atmosphere Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

-

Reagent Charging: An excess of dimethylamine, typically dissolved in an anhydrous, non-protic solvent (e.g., hexane or diethyl ether), is added to the reaction flask.

-

Reactant Addition: 1,2-Dichloro-1,1,2,2-tetramethyldisilane, dissolved in the same anhydrous solvent, is added dropwise to the stirred dimethylamine solution via the dropping funnel. The reaction is often exothermic and may require external cooling to maintain a controlled temperature.

-

Reaction and Workup: After the addition is complete, the mixture is stirred at room temperature or with gentle heating to ensure the reaction goes to completion. The byproduct, dimethylammonium chloride, precipitates as a white solid.

-

Isolation and Purification: The precipitated salt is removed by filtration under an inert atmosphere. The solvent is then removed from the filtrate under reduced pressure. The crude product is purified by vacuum distillation to yield the final 1,2-Bis(dimethylamino)tetramethyldisilane.

Part 3: Applications in Scientific Research and Drug Development

The reactivity of the Si-N bond makes 1,2-Bis(dimethylamino)tetramethyldisilane a valuable reagent with diverse applications.

Reagent in Organic and Organosilicon Synthesis This compound serves as an important intermediate and reagent in various chemical transformations.[1] It can be used as a silicon source and as a means to introduce dimethylamino functional groups into molecules.[1] Its utility extends to its role as a reducing agent and in catalysis.[1]

Protecting Group Chemistry In the multi-step synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), the protection of reactive functional groups is a critical strategy. A closely related compound, 1,2-Bis[(dimethylamino)dimethylsilyl]ethane, is explicitly used as a protecting reagent for aromatic primary amines.[8][9] By analogy, 1,2-Bis(dimethylamino)tetramethyldisilane can be explored for similar applications, where the silyl groups are temporarily installed to shield a reactive site, and later removed under specific conditions.

Caption: Workflow for using an aminosilane as a protecting agent.

Precursor in Materials Science Organoaminosilane precursors are widely used in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes to create thin films of silicon-based materials like silicon oxide or silicon nitride. These materials are essential in the semiconductor industry and can have applications in medical device coatings. Furthermore, bis(amino)silane derivatives are used in the synthesis of specialized silicone polymers, which can be tailored for high-performance applications in the aerospace, automotive, and medical fields.[10]

Part 4: Handling, Storage, and Safety Protocols

The safe handling of 1,2-Bis(dimethylamino)tetramethyldisilane is paramount due to its chemical reactivity and flammability.

Core Safety Requirements:

-

Flammability: The compound is a highly flammable liquid and vapor.[1] All sources of ignition, including heat, sparks, and open flames, must be strictly avoided.[3]

-

Reactivity: It reacts with water, moisture, and protic solvents, liberating dimethylamine.[3] It should be handled under a dry, inert atmosphere (e.g., nitrogen or argon). Contact with strong oxidants and strong acids must be avoided to prevent fire or explosion.[1]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[1]

-

Ventilation: Work should be conducted in a well-ventilated area or a chemical fume hood to prevent the accumulation of vapors.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] A chemical safety cabinet is recommended.[1]

Caption: Decision workflow for the safe handling of the reagent.

Conclusion

1,2-Bis(dimethylamino)tetramethyldisilane is a highly versatile and reactive organosilicon compound. Its well-defined physicochemical properties, coupled with its utility as a synthetic intermediate, a potential protecting group reagent, and a precursor for advanced materials, make it a valuable asset for researchers in both academic and industrial settings, including those in the demanding field of drug development. Adherence to strict safety and handling protocols is essential to mitigate the risks associated with its flammability and reactivity, allowing scientists to safely harness its full synthetic potential.

References

-

1,2-BIS(DIMETHYLAMINO)TETRAMETHYLDISILANE - LookChem. [Link]

-

1,2-Bis(Dimethylamino)Tetramethyldisilane - ChemBK. [Link]

-

BIS(DIMETHYLAMINO)METHYLSILANE, 96% - Gelest, Inc. [Link]

-

N,N,N′,N′-Tetramethylethylenediamine - MP Biomedicals. [Link]

-

isoquinoline-1-carbaldehyde Properties - EPA. [Link]

-

Organic Syntheses Procedure. [Link]

-

New bis-(N,N-diethylamino)(phenethyl)methylsilane and 1,2-bis-(N,N-diethylamino)-1,2-di(phenethyl)1,2-dimethyldisilane - ResearchGate. [Link]

-

8-(1,2-Dimethylheptyl)-1,3,4,5-tetrahydro-5,5-dimethyl-2-(2-propyn-1-yl)-2H-(1)benzopyrano(4,3-c)pyridin-10-ol | C26H37NO2 | CID 99040 - PubChem. [Link]

-

DrugMapper. [Link]

- CN108084219B - Synthesis method of bis (diethylamino)

-

(PDF) Bis(trimethylsilyl)Ethylamine: Synthesis, Properties and its use as CVD Precursor. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 3. gelest.com [gelest.com]

- 4. 1,2-BIS(DIMETHYLAMINO)TETRAMETHYLDISILANE | 26798-99-2 [chemicalbook.com]

- 5. 1,2-bis(dimethylamino)tetramethyldisilane, CasNo.26798-99-2 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 6. lookchem.com [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,2-Bis[(dimethylamino)dimethylsilyl]ethane | 91166-50-6 | TCI EUROPE N.V. [tcichemicals.com]

- 9. 1,2-Bis[(dimethylamino)dimethylsilyl]ethane [Protecting Reagent for Aromatic Primary Amines], 5G | Labscoop [labscoop.com]

- 10. chemimpex.com [chemimpex.com]

1,2-Bis(dimethylamino)tetramethyldisilane solubility in organic solvents

Technical Whitepaper: Solvation Thermodynamics and Handling of 1,2-Bis(dimethylamino)tetramethyldisilane

Executive Summary

1,2-Bis(dimethylamino)tetramethyldisilane (CAS: 26798-99-2), often abbreviated as BDMAD, is a high-purity organosilicon precursor.[1][2][3] While its primary industrial application lies in Atomic Layer Deposition (ALD) for silicon nitride/carbide films, its utility in organic synthesis—specifically as a silylating agent and a source of the disilanyl moiety in drug discovery—is governed by strict solvation requirements.[1][3]

This guide provides a definitive technical analysis of BDMAD’s solubility profile.[1][2][3] Unlike standard reagents, BDMAD exhibits a binary solvation behavior: it is miscible in aprotic non-polar solvents but undergoes rapid chemical degradation in protic solvents.[1][2][3] Successful application requires rigorous adherence to anhydrous, inert-atmosphere protocols.[1][2][3]

Physicochemical Profile

Understanding the molecular architecture of BDMAD is prerequisite to predicting its solubility.[2][3] The molecule consists of a lipophilic tetramethyldisilane core capped by two dimethylamino groups.[2][3] The Si-Si bond is relatively stable, but the Si-N bonds are polarized and highly labile, driving the compound's reactivity with proton sources.[1][2][3]

Table 1: Critical Physicochemical Properties

| Property | Value | Relevance to Solvation |

| Molecular Formula | High lipophilicity (LogP > 1.5).[1][2][3] | |

| Molecular Weight | 204.46 g/mol | Moderate volatility.[1][2][3] |

| Physical State | Liquid (Colorless to Yellow) | Miscible with similar viscosity solvents.[1][2][3] |

| Boiling Point | 90–93°C (at 20 mmHg) | Suitable for reflux in Toluene/Heptane.[1][2][3] |

| Density | ~0.83 g/mL | Floats on water (during biphasic hydrolysis).[1][2][3] |

| Flash Point | < 25°C (Est.[1][2][3][4] Highly Flammable) | Requires static grounding during solvation.[1][2][3] |

| Hydrolytic Stability | Extremely Unstable | Reacts violently with moisture.[1][2][3] |

Solvent Compatibility Matrix

The solubility of BDMAD is not merely a physical phenomenon but a competition between solvation and solvolysis.[2][3] The following matrix categorizes solvents based on thermodynamic compatibility and chemical inertness.

Table 2: Organic Solvent Compatibility Guide

| Solvent Class | Specific Solvent | Compatibility | Technical Notes |

| Hydrocarbons | Hexane, Pentane, Heptane | Excellent | Ideal for recrystallization or transport.[1][2][3] Non-reactive. |

| Aromatics | Toluene, Benzene, Xylene | Excellent | Preferred for high-temperature synthesis.[1][2][3] High solubility. |

| Ethers | THF, Diethyl Ether, DME | Good | Must be anhydrous. Stabilized THF is acceptable if dry.[1][2][3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Good solubility, but potential for slow reaction with amine over time.[1][2][3] Use immediately. |

| Alcohols | Methanol, Ethanol, IPA | INCOMPATIBLE | Violent Reaction. Causes alcoholysis (cleavage of Si-N).[1][2][3] |

| Ketones | Acetone, MEK | Poor/Risky | Enolizable ketones can react with the basic amine moiety.[1][2][3] |

| Water | Water | DANGEROUS | Exothermic Hydrolysis. Generates dimethylamine gas.[1][2][3] |

Mechanistic Interactions: Solvation vs. Degradation[1][2][3][4]

To ensure scientific integrity, one must understand why specific solvents fail.[1][2][3] The incompatibility with alcohols and water is driven by the nucleophilic attack of oxygen on the silicon atom, facilitated by the leaving group ability of the dimethylamine.[1][2][3]

Degradation Pathway 1: Hydrolysis

Outcome: Formation of siloxanes (polymers) and release of flammable, toxic dimethylamine gas.[1][3]Degradation Pathway 2: Alcoholysis

Outcome:[1][2][3] Conversion of the precursor into an alkoxysilane, destroying the intended reactivity.[1][3]Visualizing the Solvation Logic

The following diagram illustrates the decision-making process for solvent selection, emphasizing the critical "Water Content Check" node.

Figure 1: Solvation Decision Tree. Note the critical path requires both an aprotic solvent and strictly anhydrous conditions.[1][2][3]

Experimental Protocol: Inert Atmosphere Preparation

Objective: Prepare a 0.1 M solution of BDMAD in Toluene without hydrolysis.

Reagents:

-

1,2-Bis(dimethylamino)tetramethyldisilane (stored under Argon/Nitrogen).[1][2][3]

-

Anhydrous Toluene (dried over Na/Benzophenone or molecular sieves).[1][2][3]

Protocol:

-

Glassware Preparation: Flame-dry a Schlenk flask and a septum-capped vial under vacuum. Backfill with Argon 3x.[1][2][3]

-

Solvent Transfer: Syringe-transfer the required volume of anhydrous Toluene into the Schlenk flask.

-

Reagent Addition:

-

Homogenization: Swirl gently. No heat is required as BDMAD is fully miscible.[1][2][3]

-

Validation: The solution should remain clear and colorless. Cloudiness indicates moisture contamination (formation of silica/siloxanes).[1][2][3]

Workflow Diagram

Figure 2: Inert Atmosphere Handling Workflow. Visual clarity is the primary indicator of success.

Safety & Storage

Handling BDMAD requires respect for its flammability and corrosivity.[1][2][3]

-

Storage: Store in a dedicated flammables cabinet at cool temperatures (2–8°C recommended by some suppliers, though stable at RT if strictly sealed). Must be kept under an inert headspace (Nitrogen or Argon).[1][2][3]

-

PPE: Neoprene or Nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.[1][2][3]

-

Emergency: In case of skin contact, do not wash with water immediately if the chemical is bulk; wipe off first, then rinse, as the reaction with water on skin generates heat and caustic amine.[1][2][3] (Consult specific SDS).

References

-

Gelest, Inc. (2015).[1][2][3] Safety Data Sheet: Bis(dimethylamino)methylsilane (Analogous Precursor Data). Retrieved from [1][2][3]

-

ChemicalBook. (2024).[1][2][3] 1,2-Bis(dimethylamino)tetramethyldisilane Properties and Suppliers. Retrieved from [1][2][3][5]

-

National Institutes of Health (NIH). (2025).[1][2][3] Hydrolytic Stability of Silane-Derived Layers. PMC Database.[1][2][3] Retrieved from [1][2][3]

-

PubChem. (2025).[1][2][3] Compound Summary: Organosilicon derivatives. Retrieved from [1][2][3]

-

Arkles, B. (2014).[1][2][3] Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc.[1][2][3][6] Technical Brochure.

Sources

- 1. 1,2-Ethanediamine, N,N,N',N'-tetramethyl- (CAS 110-18-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 1,2-BIS(DIMETHYLAMINO)TETRAMETHYLDISILANE|lookchem [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. westliberty.edu [westliberty.edu]

- 5. 1,2-BIS(DIMETHYLAMINO)TETRAMETHYLDISILANE | 26798-99-2 [chemicalbook.com]

- 6. gelest.com [gelest.com]

Technical Guide: Reactivity and Strategic Applications of 1,2-Bis(dimethylamino)tetramethyldisilane

Topic: Reactivity of Si-Si bond in 1,2-Bis(dimethylamino)tetramethyldisilane Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

1,2-Bis(dimethylamino)tetramethyldisilane (CAS: 26798-99-2) represents a specialized class of functionalized disilanes where the silicon-silicon (Si-Si) bond is electronically modulated by amino substituents. Unlike the chemically inert hexamethyldisilane, the presence of the dimethylamino (

This guide details the mechanistic pathways that make this reagent a critical "gateway" compound in organosilicon synthesis, specifically for accessing 1,2-functionalized disilanes, generating silyllithium species, and performing transition-metal-catalyzed bis-silylation of unsaturated scaffolds.

Structural & Electronic Properties

The reactivity of 1,2-bis(dimethylamino)tetramethyldisilane is governed by the interplay between the

-

Bond Polarization: The electronegative nitrogen atoms induce a partial positive charge on the silicon centers, making them susceptible to nucleophilic attack.

-

Si-Si Activation: The amino groups lower the oxidation potential of the disilane compared to alkyl-disilanes, facilitating oxidative addition to low-valent metals (e.g., Pd(0), Pt(0)).

-

Lability: The Si-N bond is acid-labile, allowing for clean substitution without disrupting the Si-Si framework, a feature exploited in the synthesis of 1,2-dihalodisilanes.

Core Reactivity Profiles

The "Gateway" Reaction: Transformation to 1,2-Dichlorodisilanes

The most fundamental application of this reagent is its conversion into 1,2-dichlorotetramethyldisilane . The amino groups serve as "masked" halides. Reaction with anhydrous HCl cleaves the Si-N bonds exclusively, preserving the Si-Si linkage.

-

Mechanism: Protonation of the nitrogen lone pair followed by nucleophilic attack of chloride on silicon.

-

Utility: The resulting 1,2-dichlorodisilane is a versatile electrophile used to synthesize complex polysilanes or disilane-bridged ligands which are inaccessible via direct reduction of chlorosilanes.

Experimental Protocol: Synthesis of 1,2-Dichlorotetramethyldisilane

-

Setup: Flame-dried Schlenk flask under Argon.

-

Reagent: Dissolve 1,2-bis(dimethylamino)tetramethyldisilane (10 mmol) in anhydrous pentane (50 mL).

-

Addition: Cool to 0°C. Bubble anhydrous HCl gas through the solution for 30 minutes. A white precipitate of dimethylammonium chloride will form immediately.

-

Workup: Filter the mixture under inert atmosphere (fritted Schlenk filter) to remove the ammonium salt.

-

Isolation: Remove solvent in vacuo. The product, 1,2-dichlorotetramethyldisilane, is obtained as a moisture-sensitive liquid (Yield >90%).

Transition Metal-Catalyzed Bis-Silylation

The Si-Si bond undergoes oxidative addition to Palladium(0) species, generating a bis(silyl)palladium(II) intermediate. This species inserts into alkynes or dienes, forming 1,2-bis(silyl)alkenes—valuable precursors for Hiyama coupling or bioisosteres in drug design.

Mechanistic Pathway:

-

Oxidative Addition:

inserts into the Si-Si bond. -

Coordination: The alkyne coordinates to the Pd(II) center.

-

Insertion: Syn-insertion of the alkyne into one Pd-Si bond.

-

Reductive Elimination: Formation of the C-Si bond and regeneration of

.

Reductive Cleavage: Formation of Silyllithium Reagents

Reaction with Lithium metal results in the cleavage of the Si-Si bond, generating (dimethylamino)dimethylsilyllithium . This is a rare example of a functionalized silyllithium reagent, which can then act as a nucleophile to introduce the

Visualizing the Reactivity Architecture

The following diagram illustrates the divergent synthetic pathways accessible from 1,2-bis(dimethylamino)tetramethyldisilane.

Caption: Divergent synthetic workflows starting from 1,2-bis(dimethylamino)tetramethyldisilane.

Experimental Data Summary

The following table summarizes the comparative reactivity of the amino-disilane versus standard hexamethyldisilane.

| Feature | 1,2-Bis(dimethylamino)tetramethyldisilane | Hexamethyldisilane ( |

| Si-Si Bond Energy | Weakened by amino-substituents | Strong (approx. 80 kcal/mol) |

| Pd(0) Oxidative Addition | Rapid (Facilitated by polarization) | Slow / Inert |

| Reaction with HCl | Clean conversion to 1,2-dichloro | Inert (requires forcing conditions) |

| Reaction with Li | Forms functionalized silyllithium | Forms Trimethylsilyllithium |

| Hydrolytic Stability | Low (Reacts violently with water) | High (Stable to water) |

Safety & Handling Protocols

Hazard Class: Pyrophoric / Water-Reactive.

-

Storage: Must be stored under an inert atmosphere (Argon/Nitrogen) in a glovebox or sealed Schlenk vessel.

-

Incompatibility: Reacts violently with water, alcohols, and protic solvents to release dimethylamine and siloxanes.

-

PPE: Flame-resistant lab coat, nitrile gloves (double-gloved), and safety glasses.

Self-Validating Safety Step: Before using the reagent in a large-scale reaction, perform a "fizz test" on a small aliquot (1 drop) in a vial of dry toluene. Add a drop of isopropanol. If evolution of gas (amine) and heat is observed, the reagent is active. If no reaction occurs, the reagent has likely hydrolyzed and is inactive.

References

-

Synthesis and Properties of Chlorodisilanes. Source: ResearchGate / Journal of Organometallic Chemistry

-

Silyllithium Reagents and Their Reactivity. Source: Thieme Connect / Science of Synthesis

-

1,2-Bis(dimethylamino)tetramethyldisilane Product Data. Source: PubChem (NIH)

-

Transition Metal Catalyzed Reactions of Disilanes. Source: MDPI / Molecules

Methodological & Application

Application Notes & Protocols for the Chemical Vapor Deposition of Silicon-Containing Films Using 1,2-Bis(dimethylamino)tetramethyldisilane

Abstract: This document provides a comprehensive guide for researchers and materials scientists on the utilization of 1,2-Bis(dimethylamino)tetramethyldisilane as a precursor for the Chemical Vapor Deposition (CVD) of silicon-containing thin films, such as silicon nitride (SiN) and silicon carbonitride (SiCN). While specific, optimized process parameters for this exact precursor are not extensively detailed in publicly available literature, this guide synthesizes information from analogous aminosilane and disilane chemistries to provide a robust starting point and a logical framework for process development. The focus is on understanding the causal relationships between process parameters and resulting film properties, enabling users to tailor the deposition process to their specific application needs.

Introduction to 1,2-Bis(dimethylamino)tetramethyldisilane as a CVD Precursor

1,2-Bis(dimethylamino)tetramethyldisilane, with the chemical formula C8H24N2Si2, is an organosilicon compound that holds promise as a precursor for the deposition of silicon-based thin films.[1][2][3] Its molecular structure, featuring a Si-Si bond and dimethylamino groups, makes it a versatile single-source precursor for depositing films containing silicon, carbon, and nitrogen.

The primary advantages of using aminosilane precursors like this one include:

-

Lower Deposition Temperatures: Compared to traditional precursors like silane (SiH4) and chlorosilanes, which often require high temperatures (>600°C), aminosilanes can be used in Plasma-Enhanced CVD (PECVD) processes at much lower temperatures (<400°C).[4][5] This is critical for applications with limited thermal budgets, such as in advanced semiconductor manufacturing.[4]

-

Reduced Halogen Contamination: Unlike chlorosilane precursors, it does not introduce chlorine into the deposition chamber, eliminating the formation of corrosive byproducts like HCl.[6]

-

Single-Source Capability: The presence of Si, C, and N in one molecule simplifies the delivery of reactants to the CVD chamber for depositing complex films like SiCN.[7]

This guide will focus on the parameters for a Plasma-Enhanced Chemical Vapor Deposition (PECVD) process, which is the most common method for low-temperature deposition of these films.[5][8]

Precursor Properties and Handling

Understanding the physical and chemical properties of 1,2-Bis(dimethylamino)tetramethyldisilane is fundamental to designing a successful CVD process.

| Property | Value | Significance for CVD |

| CAS Number | 26798-99-2 | Unique identifier for sourcing and safety information.[2][9] |

| Molecular Formula | C8H24N2Si2 | Indicates the elemental composition for potential film stoichiometry.[1][3] |

| Molecular Weight | 204.46 g/mol | Used in calculations for molar flow rates.[1] |

| Boiling Point | 90-93°C at 20 Torr | Determines the required temperature for the precursor bubbler/vaporizer to achieve adequate vapor pressure for delivery.[1][10] |

| Density | 0.83 g/mL | Necessary for calculating mass flow rates from liquid flow controllers.[1][10] |

| Refractive Index | 1.4553 | A useful property for quick quality control checks of the liquid precursor.[1][10] |

| Safety | Highly flammable | Requires careful handling in an inert atmosphere and appropriate safety measures to prevent ignition.[1] |

Handling Protocol:

-

Always handle 1,2-Bis(dimethylamino)tetramethyldisilane in a well-ventilated fume hood or glovebox.

-

Use an inert gas (e.g., Argon, Nitrogen) manifold for all transfers to prevent reaction with atmospheric moisture and oxygen.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from ignition sources.[1]

-

Ensure all CVD gas lines and the bubbler are properly purged with an inert gas before introducing the precursor.

Core CVD Process Parameters and Their Influence

The properties of the deposited film are a direct result of the interplay between various CVD process parameters. The following section details the key parameters, their expected influence, and recommended starting ranges for process development.

Substrate Temperature

The substrate temperature provides the thermal energy required for surface reactions, adatom diffusion, and film densification.

-

Causality: At lower temperatures, the film growth may be reaction-rate limited, resulting in lower density and potentially higher impurity content (e.g., carbon from incomplete ligand dissociation).[11][12] As the temperature increases, surface mobility improves, leading to denser, more stable films. However, excessively high temperatures can lead to premature decomposition of the precursor in the gas phase, causing particle formation and poor film quality.[12] For aminosilane precursors, temperatures in the range of 200-400°C are common for PECVD.[13][14]

-

Recommended Starting Range: 250°C - 400°C

Reactor Pressure

Pressure influences the mean free path of gas molecules, residence time in the reactor, and plasma characteristics.

-

Causality: Lower pressures (in the mTorr to a few Torr range) increase the mean free path, leading to more uniform deposition over complex topographies. Higher pressures can increase the deposition rate but may lead to more gas-phase reactions and potential non-uniformity.

-

Recommended Starting Range: 500 mTorr - 2 Torr

Precursor and Carrier Gas Flow Rates

These parameters control the amount of precursor delivered to the chamber and its residence time.

-

Precursor Flow: The flow rate of 1,2-Bis(dimethylamino)tetramethyldisilane will directly impact the film growth rate. This is typically controlled by regulating the temperature of the precursor bubbler and the flow rate of a carrier gas (e.g., Argon or Helium) through it.

-

Bubbler Temperature Starting Point: 40°C - 60°C (to achieve sufficient vapor pressure without thermal decomposition).

-

Carrier Gas Flow Starting Point: 20 - 100 sccm (Standard Cubic Centimeters per Minute).

-

-

Dilution Gas: An inert dilution gas (e.g., Ar, He, N2) is often used to stabilize the plasma and control the partial pressure of the reactants.

-

Dilution Gas Flow Starting Point: 100 - 1000 sccm.

-

Co-Reactant Gases (for SiN and SiCN)

To control the film stoichiometry, co-reactant gases are essential.

-

For Silicon Nitride (SiN) Deposition: Ammonia (NH3) or Nitrogen (N2) is used as the nitrogen source.

-

Causality: NH3 is more reactive than N2 in a plasma and can help to efficiently remove carbon-containing ligands from the precursor, leading to purer SiN films. The ratio of NH3 to the silicon precursor is a critical parameter for controlling the film's refractive index, stress, and etch rate. Using N2 plasma can result in lower hydrogen content in the film.

-

NH3 or N2 Flow Starting Point: 50 - 500 sccm.

-

-

For Silicon Carbonitride (SiCN) Deposition: The precursor itself contains all the necessary elements. However, adding a small amount of NH3 or N2 can be used to tune the nitrogen content and film properties.

Plasma Parameters (RF Power and Frequency)

In PECVD, the plasma is the driving force for decomposing the precursor molecules at low temperatures.

-

RF Power: This controls the ion density and electron temperature in the plasma.

-

Causality: Higher power generally increases the fragmentation of the precursor, leading to a higher deposition rate.[7] However, excessive power can cause ion bombardment damage to the substrate and the growing film, affecting its electrical properties and stress. It can also lead to higher carbon incorporation if the ligand fragments are not effectively removed.[7]

-

Recommended Starting Range: 25 - 150 W (for a standard parallel plate reactor).

-

-

Frequency: Most common PECVD systems operate at a standard frequency of 13.56 MHz.

Summary Table of Recommended Starting Parameters

| Parameter | Recommended Starting Range | Primary Influence |

| Substrate Temperature | 250 - 400 °C | Film density, impurity levels, stress.[11][13] |

| Reactor Pressure | 500 mTorr - 2 Torr | Uniformity, deposition rate, plasma stability. |

| Bubbler Temperature | 40 - 60 °C | Precursor vapor pressure and flow rate. |

| Carrier Gas Flow (Ar) | 20 - 100 sccm | Precursor delivery rate. |

| Co-Reactant Flow (NH3/N2) | 50 - 500 sccm | Film stoichiometry (N content), purity. |

| Dilution Gas Flow (Ar/N2) | 100 - 1000 sccm | Reactant partial pressure, plasma stability. |

| RF Power (13.56 MHz) | 25 - 150 W | Deposition rate, film density, ion bombardment.[7] |

Experimental Protocol for Process Development

This protocol outlines a systematic approach to developing a stable and optimized PECVD process for depositing SiN films using 1,2-Bis(dimethylamino)tetramethyldisilane.

Step 1: System Preparation and Substrate Loading

-

Ensure the PECVD chamber is clean and has been baked out to remove residual moisture.

-

Load the substrate (e.g., a silicon wafer) onto the susceptor.

-

Pump the chamber down to its base pressure (typically <10 mTorr).

-

Heat the substrate to the desired deposition temperature (e.g., 350°C) and allow it to stabilize.

Step 2: Gas Line and Precursor Purging

-

Set the precursor bubbler to the desired temperature (e.g., 50°C) and allow it to stabilize.

-

Thoroughly purge the carrier gas line leading to and from the bubbler with Argon.

-

Introduce the co-reactant (NH3) and dilution (N2/Ar) gases into the chamber at their set flow rates to stabilize the pressure and flow dynamics.

Step 3: Deposition Process

-

Divert the carrier gas through the 1,2-Bis(dimethylamino)tetramethyldisilane bubbler to introduce the precursor vapor into the chamber.

-

Allow the gas flows and pressure to stabilize for 1-2 minutes.

-

Ignite the plasma by turning on the RF power to the desired setpoint (e.g., 50 W).

-

Maintain these conditions for the desired deposition time to achieve the target film thickness.

-

After the deposition time, turn off the RF power to extinguish the plasma.

-

Divert the carrier gas to bypass the precursor bubbler and turn off the precursor and co-reactant gas flows.

-

Keep the dilution gas flowing while the substrate cools down to below 100°C.

Step 4: System Purge and Vent

-

Turn off all gas flows.

-

Purge the chamber with Nitrogen.

-

Vent the chamber to atmospheric pressure with Nitrogen and unload the substrate.

Step 5: Film Characterization and Process Optimization

-

Characterize the deposited film for thickness and refractive index (using ellipsometry), composition (using XPS or FTIR), and stress.

-

Based on the results, adjust one parameter at a time (e.g., NH3/precursor ratio, RF power) to optimize the film properties towards the desired specifications.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the CVD process and the relationships between key parameters.

Sources

- 1. chembk.com [chembk.com]

- 2. 1,2-BIS(DIMETHYLAMINO)TETRAMETHYLDISILANE | 26798-99-2 [chemicalbook.com]

- 3. 1,2-Bis(dimethylamino)tetramethyldisilane | C8H24N2Si2 | CID 15648176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 窒化シリコンの原子層堆積法:前駆体化学の概要 [sigmaaldrich.com]

- 5. Atomic Layer Deposition of Silicon Nitride Thin Films: A Review of Recent Progress, Challenges, and Outlooks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0533129A2 - Deposition of silicon dioxide films at temperatures as low as 100 C by LPCVD using organodisilane sources - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. US20060045986A1 - Silicon nitride from aminosilane using PECVD - Google Patents [patents.google.com]

- 9. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 10. lookchem.com [lookchem.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. researchgate.net [researchgate.net]

- 14. swb.skku.edu [swb.skku.edu]

Application Note: Synthesis of Silicon Carbonitride (SiCN) Films via Plasma-Enhanced Chemical Vapor Deposition (PECVD) using 1,2-Bis(dimethylamino)tetramethyldisilane

Abstract

This document provides a comprehensive guide for the synthesis of amorphous, hydrogenated silicon carbonitride (SiCN:H) thin films using 1,2-Bis(dimethylamino)tetramethyldisilane as a single-source precursor in a Plasma-Enhanced Chemical Vapor Deposition (PECVD) process. This protocol is designed for researchers and engineers in materials science and semiconductor fabrication seeking to deposit high-quality dielectric and protective coatings. We will delve into the rationale behind precursor selection, detailed experimental procedures, process parameter optimization, and film characterization techniques.

Introduction: The Case for SiCN and a Tailored Precursor

Silicon carbonitride (SiCN) films have garnered significant interest for a wide range of applications, including as dielectric layers in microelectronics, hard protective coatings, and biocompatible surfaces for medical implants.[1][2][3] These films combine the desirable properties of silicon carbide (high hardness, thermal stability) and silicon nitride (excellent dielectric properties, chemical inertness).[2]

The choice of precursor is paramount in any Chemical Vapor Deposition (CVD) process, as it directly dictates the elemental composition, chemical bonding structure, and ultimately, the functional properties of the deposited film.[1] While simple gas mixtures like silane, methane, and ammonia are often used, they can lead to complex and difficult-to-control gas-phase reactions.[4][5] Single-source precursors, which contain all the necessary elements (Si, C, N) within a single molecule, offer a more elegant and controlled deposition process.[1]

1,2-Bis(dimethylamino)tetramethyldisilane, with its Si-Si, Si-N, Si-C, and C-H bonds, is an excellent candidate for depositing SiCN:H films. The presence of Si-N and Si-C bonds facilitates the gentle incorporation of these structural units into the growing film, while the Si-Si bond is susceptible to plasma-induced cleavage, initiating the deposition process.

Precursor Profile: 1,2-Bis(dimethylamino)tetramethyldisilane

A thorough understanding of the precursor's properties is critical for safe handling and for designing a robust deposition process.

| Property | Value | Source |

| Chemical Formula | C8H24N2Si2 | [6] |

| CAS Number | 26798-99-2 | [7][8] |

| Molar Mass | 204.46 g/mol | [6] |

| Appearance | Colorless to yellow liquid | [6] |

| Density | 0.83 g/cm³ | [6][9] |

| Boiling Point | 90-93°C @ 20 torr | [6][9] |

| Refractive Index | 1.4553 | [6][9] |

Safety and Handling: 1,2-Bis(dimethylamino)tetramethyldisilane is a flammable liquid and should be handled in a well-ventilated area, such as a fume hood.[6] Appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, is mandatory.[6] The precursor should be stored in a cool, dry place away from strong oxidizing agents and acids.[6]

Experimental Methodology: PECVD of SiCN Films

This section outlines a detailed protocol for the deposition of SiCN films using a capacitively coupled PECVD system. The parameters provided serve as a robust starting point and can be tailored to achieve specific film properties.

Deposition System & Substrate Preparation

-

Deposition System: A standard parallel-plate, capacitively coupled Plasma-Enhanced Chemical Vapor Deposition (PECVD) reactor is recommended.[3]

-

Substrates: Prime-grade single-crystal silicon (100) wafers are suitable for most characterizations. Other substrates like quartz or germanium can be used for optical analysis.

-

Substrate Cleaning:

-

Perform a sequential ultrasonic cleaning of the substrates in acetone, isopropanol, and deionized water for 10 minutes each.

-

Dry the substrates thoroughly with a nitrogen gun.

-

Immediately load the substrates into the PECVD load-lock to prevent re-contamination.

-

Deposition Protocol

The following diagram illustrates the general workflow for the SiCN deposition process.

Caption: General workflow for SiCN film deposition via PECVD.

Step-by-Step Procedure:

-

System Pump-Down: After loading the cleaned substrates, pump the reaction chamber down to a base pressure below 5 mTorr to minimize atmospheric contaminants, particularly oxygen and water vapor.[4]

-

Substrate Heating: Heat the substrate to the desired deposition temperature. A range of 100-400°C is typical for PECVD processes using aminosilane-type precursors.[10] The temperature provides thermal energy for surface reactions but is low enough to rely on plasma for precursor decomposition, a key advantage of PECVD.[11]

-

Gas Introduction & Stabilization: Introduce a carrier gas, such as Argon (Ar) or Helium (He), into the chamber. Allow the pressure and temperature to stabilize.

-

Precursor Introduction: Introduce the 1,2-Bis(dimethylamino)tetramethyldisilane vapor into the chamber. The precursor is typically stored in a bubbler heated to a constant temperature (e.g., 40-60°C) to ensure a stable vapor pressure. A carrier gas line is passed through the bubbler to transport the precursor vapor to the chamber.

-

Plasma Ignition: Ignite the radio frequency (RF, 13.56 MHz) plasma. A low plasma power (20-50 W) is often sufficient to fragment the precursor molecule without causing excessive ion bombardment, which can damage the growing film.[10][12]

-

Deposition: Maintain stable conditions for the desired deposition time to achieve the target film thickness.

-

System Purge: After deposition, turn off the plasma and the precursor flow. Purge the chamber with the carrier gas to remove any unreacted precursor and reaction byproducts.

-

Cool-Down and Unloading: Allow the substrate to cool down under vacuum or in an inert gas environment before unloading to prevent film oxidation.

Process Parameters and Their Influence

The properties of the resulting SiCN film are highly dependent on the deposition parameters. The table below summarizes key parameters and their expected influence, providing a basis for process optimization.

| Parameter | Typical Range | Influence on Film Properties | Rationale & Causality |

| Substrate Temperature | 100 - 400 °C | Affects film density, hydrogen content, and stress. Higher temperatures generally lead to denser films with less hydrogen. | Increased temperature provides more energy for surface diffusion of adatoms and promotes the desorption of volatile byproducts (like CH4), leading to a more compact film structure.[10] |

| RF Plasma Power | 20 - 100 W | Controls precursor fragmentation and ion bombardment energy. Higher power increases deposition rate but may increase film stress and defect density. | Higher plasma power leads to more extensive fragmentation of the precursor in the gas phase.[12] This can increase the concentration of reactive species and thus the growth rate, but excessive ion energy can induce defects. |

| Chamber Pressure | 100 - 1000 mTorr | Influences the plasma density and the mean free path of reactive species. | At lower pressures, the mean free path is longer, leading to more energetic ion bombardment. Higher pressures can lead to more gas-phase reactions and potentially particle formation. |

| Precursor Flow Rate | 5 - 50 sccm | Primarily affects the deposition rate and can influence the film's elemental composition. | A higher flow rate provides more source material to the plasma, generally increasing the deposition rate up to a certain limit where the reaction becomes power- or temperature-limited. |

| Carrier Gas (Ar/He) Flow Rate | 50 - 200 sccm | Affects the residence time of the precursor in the plasma and the partial pressure of reactive species. | The carrier gas flow dilutes the precursor and influences how long precursor fragments remain in the plasma before reaching the substrate or being pumped out. |

Film Characterization

Post-deposition characterization is essential to validate the process and understand the material's properties.

-

Thickness and Refractive Index: Spectroscopic ellipsometry is a non-destructive technique ideal for measuring film thickness and refractive index. The refractive index of SiCN films typically ranges from 1.5 to 2.2, depending on composition and density.[1][13]

-

Chemical Composition: X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition (atomic % of Si, C, N, and unavoidable O) and chemical bonding states.[14] Sputter depth profiling can reveal the composition throughout the film's thickness.[4]

-

Bonding Structure: Fourier-Transform Infrared (FTIR) Spectroscopy identifies the chemical bonds present in the film, such as Si-N, Si-C, N-H, and C-H. The presence and relative intensity of these peaks provide insight into the film's structure.[15]

-

Mechanical Properties: Nanoindentation can be employed to measure the hardness and elastic modulus of the films, which are critical for protective coating applications.[16]

Conclusion

The use of 1,2-Bis(dimethylamino)tetramethyldisilane as a single-source precursor in a PECVD process offers a reliable and controllable method for synthesizing high-quality SiCN:H thin films. By carefully tuning deposition parameters such as temperature, pressure, and plasma power, researchers can tailor the film's properties to meet the demands of various advanced applications. This guide provides a foundational protocol and the scientific rationale necessary for successful film deposition and process development.

References

-

Spectra characterization of silicon carbonitride thin films by reactive radio frequency sputtering. (2002). Journal of Vacuum Science & Technology B. [Link]

- Organosilicon compounds as single-source precursors for SiCN films production. (n.d.). ResearchGate.

- Properties of the SiCN films deposited from various organosilicon... (n.d.). ResearchGate.

-

Reactivity of organosilicon precursors in remote hydrogen microwave plasma chemical vapor deposition of silicon carbide and silicon carbonitride thin‐film coatings. (2009). Surface and Interface Analysis. [Link]

-

Spectra characterization of silicon carbonitride thin films by reactive radio frequency sputtering. (2002). AIP Publishing. [Link]

- Functional Nanocrystalline Films of Silicon Carbonitride. (n.d.).

- Mechanical Properties of Silicon Carbonitride Thin Films. (n.d.). ResearchGate.

- Deposition and characterization of silicon carbon nitride films prepared by RF-PECVD with capacitive coupling. (n.d.).

- Properties of SiCN coatings for high temperature applications — Comparison of RF-, DC- and HPPMS-sputtering. (n.d.). ResearchGate.

-

Chemical Structure, Optical and Dielectric Properties of PECVD SiCN Films Obtained from Novel Precursor. (2022). MDPI. [Link]

-

Properties of SiCN Films Relevant to Dental Implant Applications. (2023). PMC. [Link]

- Silicon Carbonitride Films as a Promising Material Synthesized from New Sources. (n.d.).

- Low-Temperature Chemical Vapor Deposition of SiCN for Hybrid Bonding. (n.d.). Retrieved from a specific conference proceeding or article.

-

Properties of SiCN Films Relevant to Dental Implant Applications. (2023). PubMed. [Link]

-

Studies on Oxygen Permeation Resistance of SiCN Thin Film and RRAM Applications. (2022). MDPI. [Link]

-

Structure and Selected Properties of Si(C,N) Coatings on Ni-Cr Prosthetic Alloys. (2025). MDPI. [Link]

- PECVD Synthesis of Silicon Carbonitride Layers Using Methyltris(diethylamino)silane as the New Single-Source Precursor. (n.d.). ResearchGate.

-

Low pressure chemical vapor deposition of silicon carbonitride films from tri(dimethylamino) silane. (1997). Digital Commons @ NJIT. [Link]

- Tris(diethylamino)silane-A New Precursor Compound for Obtaining Layers of Silicon Carbonitride. (n.d.). ResearchGate.

- A Comparative Guide to Aminosilane Precursors for Silicon Carbonitride (SiCN) Film Deposition. (n.d.). Benchchem.

-

1,2-Bis(Dimethylamino)Tetramethyldisilane. (2024). ChemBK. [Link]

-

1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. (2023). MDPI. [Link]

- CAS 26798-99-2 1,2-Bis(Dimethylamino)Tetramethyldisilane. (n.d.). Alfa Chemistry. Retrieved from a specific Alfa Chemistry product page.

-

1,2-BIS(DIMETHYLAMINO)TETRAMETHYLDISILANE. (n.d.). LookChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Properties of SiCN Films Relevant to Dental Implant Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. samco.co.jp [samco.co.jp]

- 5. mdpi.com [mdpi.com]

- 6. chembk.com [chembk.com]

- 7. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 8. 1,2-BIS(DIMETHYLAMINO)TETRAMETHYLDISILANE | 26798-99-2 [chemicalbook.com]

- 9. lookchem.com [lookchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. sibran.ru [sibran.ru]

- 14. pubs.aip.org [pubs.aip.org]

- 15. pubs.aip.org [pubs.aip.org]

- 16. researchgate.net [researchgate.net]

The Emerging Role of 1,2-Bis(dimethylamino)tetramethyldisilane in Reductive Organic Synthesis: A Guide for Researchers

Introduction: Unveiling a Niche Reducing Agent

In the vast landscape of reducing agents available to the synthetic chemist, 1,2-bis(dimethylamino)tetramethyldisilane presents itself as a reagent of specialized utility. Characterized by the presence of two dimethylamino groups attached to a disilane backbone, this compound offers a unique combination of properties that are beginning to be explored in modern organic synthesis.[1] While not as universally employed as common hydride donors, its distinct electronic and steric attributes suggest potential for selective transformations. This application note serves as a detailed guide for researchers, scientists, and drug development professionals, providing insights into its properties, synthesis, and, most importantly, its potential applications as a reducing agent, drawing upon established principles of aminosilane and hydrosilane chemistry.

Physicochemical Properties and Safety Considerations

1,2-Bis(dimethylamino)tetramethyldisilane is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] It is soluble in most common organic solvents, a property that facilitates its use in a wide range of reaction conditions.

Table 1: Physicochemical Properties of 1,2-Bis(dimethylamino)tetramethyldisilane

| Property | Value |

| CAS Number | 26798-99-2 |

| Molecular Formula | C8H24N2Si2 |

| Molecular Weight | 204.46 g/mol |

| Boiling Point | 90-93 °C at 20 mmHg |

| Density | 0.83 g/mL |

Safety and Handling: As with all reactive chemical reagents, proper safety precautions are paramount when handling 1,2-bis(dimethylamino)tetramethyldisilane. It is a flammable liquid and should be handled in a well-ventilated fume hood, away from ignition sources.[1] Personal protective equipment, including safety goggles, flame-retardant laboratory coat, and chemical-resistant gloves, is mandatory. The compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon).

Synthesis of 1,2-Bis(dimethylamino)tetramethyldisilane

The preparation of 1,2-bis(dimethylamino)tetramethyldisilane is typically achieved through the reaction of 1,2-dichlorotetramethyldisilane with an excess of dimethylamine.[1][2] The following protocol provides a general procedure for its synthesis.

Protocol 1: Synthesis of 1,2-Bis(dimethylamino)tetramethyldisilane

Materials:

-

1,2-Dichlorotetramethyldisilane

-

Dimethylamine (2.0 M solution in THF or as a condensed gas)

-

Anhydrous diethyl ether or hexane

-

Anhydrous sodium sulfate or magnesium sulfate

-

Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.

Procedure:

-

To a solution of dimethylamine (4.4 equivalents) in anhydrous diethyl ether in a flame-dried Schlenk flask under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of 1,2-dichlorotetramethyldisilane (1.0 equivalent) in anhydrous diethyl ether to the stirred dimethylamine solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours to ensure complete reaction.

-

Cool the reaction mixture to room temperature. A white precipitate of dimethylammonium chloride will have formed.

-

Filter the mixture under an inert atmosphere to remove the salt.

-

Wash the precipitate with anhydrous diethyl ether.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to afford pure 1,2-bis(dimethylamino)tetramethyldisilane.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of 1,2-bis(dimethylamino)tetramethyldisilane.

Applications in Reductive Transformations

The utility of 1,2-bis(dimethylamino)tetramethyldisilane as a reducing agent is predicated on the reactivity of the Si-N bond and the potential for hydride transfer, either directly or after activation. While specific literature on this reagent is limited, we can infer its potential applications by examining the well-established chemistry of other aminosilanes and hydrosilanes. These reactions often require a catalyst, such as a Lewis acid or a transition metal complex, to enhance the hydridic character of the silicon-bound groups or to facilitate substrate activation.

Reduction of Esters to Alcohols

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. Hydrosilanes, in the presence of suitable activators, are known to effect this conversion.[3][4] The following is a representative protocol based on analogous systems.

Diagram 2: Proposed Mechanism for Ester Reduction

Caption: Proposed mechanistic pathway for ester reduction.

Protocol 2: General Procedure for the Reduction of Esters

Materials:

-

Ester substrate

-

1,2-Bis(dimethylamino)tetramethyldisilane

-

Catalyst (e.g., Tris(pentafluorophenyl)borane (B(C6F5)3), Titanium(IV) isopropoxide, or a suitable transition metal complex)

-

Anhydrous, aprotic solvent (e.g., THF, Dichloromethane)

-

Aqueous work-up solution (e.g., 1 M HCl, saturated NaHCO3)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the ester (1.0 equivalent) and the anhydrous solvent.

-

Add the catalyst (typically 1-10 mol%).

-

Add 1,2-bis(dimethylamino)tetramethyldisilane (1.5-3.0 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to 0 °C and quench by the slow addition of an aqueous work-up solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Table 2: Representative Conditions for Ester Reduction with Hydrosilanes

| Substrate | Hydrosilane | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |

| Ethyl benzoate | (EtO)3SiH | Cp2TiCl2/n-BuLi | THF | rt | 95 | [3] |

| Methyl laurate | PMHS | Ti(O-i-Pr)4 | THF | 65 | 92 | [5] |

Note: These are examples with other hydrosilanes and serve as a starting point for optimization with 1,2-bis(dimethylamino)tetramethyldisilane.

Reduction of Aldehydes and Ketones

The reduction of aldehydes and ketones to the corresponding primary and secondary alcohols is a cornerstone of organic synthesis. While powerful reagents like LiAlH4 and NaBH4 are common, hydrosilanes offer a milder alternative with potentially different chemoselectivity.[6]

Protocol 3: General Procedure for the Reduction of Carbonyl Compounds

Materials:

-

Aldehyde or ketone substrate

-

1,2-Bis(dimethylamino)tetramethyldisilane

-

Activator (e.g., a fluoride source like TBAF, or a Lewis acid)

-

Anhydrous solvent (e.g., THF, CH2Cl2)

-

Aqueous work-up solution

Procedure:

-

Dissolve the carbonyl compound (1.0 equivalent) in the anhydrous solvent in a flask under an inert atmosphere.

-

Add the activator (e.g., 10 mol% of TBAF).

-

Add 1,2-bis(dimethylamino)tetramethyldisilane (1.0-1.5 equivalents) and stir the mixture at room temperature.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction with an aqueous solution.

-

Perform a standard aqueous work-up and extraction.

-

Purify the product by column chromatography or distillation.

Reductive Deoxygenation of Phosphine Oxides

The deoxygenation of phosphine oxides is a crucial step in the synthesis of phosphine ligands, which are widely used in catalysis. Silanes have emerged as effective reagents for this transformation, often providing a more user-friendly alternative to other methods.[7][8][9][10][11]

Diagram 3: Deoxygenation of a Phosphine Oxide

Caption: General scheme for phosphine oxide deoxygenation.

Protocol 4: General Procedure for the Deoxygenation of Tertiary Phosphine Oxides

Materials:

-

Tertiary phosphine oxide

-

1,2-Bis(dimethylamino)tetramethyldisilane

-

High-boiling solvent (optional, can be performed neat)

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

In a reaction vessel, combine the tertiary phosphine oxide (1.0 equivalent) and 1,2-bis(dimethylamino)tetramethyldisilane (1.5-2.0 equivalents).

-

Heat the mixture under an inert atmosphere. The reaction can often be performed solvent-free.

-

Monitor the reaction by 31P NMR spectroscopy or TLC.

-

Upon completion, the product can be isolated by distillation or crystallization after removal of the siloxane byproducts.

Conclusion and Future Outlook

1,2-Bis(dimethylamino)tetramethyldisilane is a promising, yet underexplored, reagent in the field of reductive organic synthesis. Its synthesis is straightforward, and its aminosilane nature suggests a rich and varied reactivity profile. While direct, published applications as a reducing agent are currently sparse, the well-documented chemistry of analogous hydrosilanes and aminosilanes provides a strong foundation for its future investigation. The protocols outlined in this application note, based on these established principles, are intended to serve as a starting point for researchers to explore the full potential of this intriguing molecule. Further studies into its reactivity, selectivity, and the development of catalytic systems will undoubtedly expand its utility and solidify its place in the synthetic chemist's toolkit.

References

-

Reductions with hydrosilanes. (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]

-

Gevorgyan, V., Rubin, M., Benson, S., Liu, J. X., & Yamamoto, Y. (2000). A novel B(C(6)F(5))(3)-catalyzed reduction of alcohols and cleavage of aryl and alkyl ethers with hydrosilanes. The Journal of Organic Chemistry, 65(19), 6179–6186. [Link]

-

The B-catalyzed C-O cleavage of saturated cyclic ethers with hydrosilanes. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Gevorgyan, V., Rubin, M., Benson, S., Liu, J. X., & Yamamoto, Y. (2000). A Novel B(C6F5)3-Catalyzed Reduction of Alcohols and Cleavage of Aryl and Alkyl Ethers with Hydrosilanes. The Journal of Organic Chemistry, 65(19), 6179-6186. [Link]

-

1,2-Bis(Dimethylamino)Tetramethyldisilane. (2024, April 10). ChemBK. [Link]

-

Oestreich, M., & Hermeke, J. (2015). Catalytic Reduction of Cyclic Ethers with Hydrosilanes. Angewandte Chemie International Edition, 54(25), 7372-7374. [Link]

-

Scheme for the reduction of esters to alcohols via hydrosilation. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Keglevich, G., & Kovacs, T. (2017). A Study on the Deoxygenation of Phosphine Oxides by Different Silane Derivatives. Current Organic Synthesis, 14(4), 535-541. [Link]

-

Margaretha, P. (2014). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec. Science of Synthesis, 40, 1-2. [Link]

-

Piers, W. E., & Maron, L. (2023). B(C6F5)3‑Catalyzed Reductive Amination using Hydrosilanes. Organometallics, 42(3), 205-212. [Link]

-

Wang, Z., et al. (2023). Mechanochemistry enabled highly efficient solvent-free deoxygenation of phosphine oxides in air. Chemical Science, 14(1), 147-152. [Link]

-